5-Phenyl-5-propylimidazolidine-2,4-dione

Description

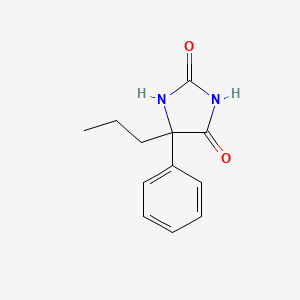

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-5-propylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEOJRZVVDXEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277175 | |

| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5394-37-6 | |

| Record name | NSC1023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenyl-5-propylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Phenyl-5-propylimidazolidine-2,4-dione

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 5-Phenyl-5-propylimidazolidine-2,4-dione, a member of the hydantoin class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 5-phenyl-5-propylhydantoin, is a heterocyclic organic compound. Its core structure consists of a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The carbon at position 5 is substituted with both a phenyl and a propyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5394-37-6 | [1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Peaks |

| ¹H NMR | Signals corresponding to aromatic protons of the phenyl group, methylene and methyl protons of the propyl group, and N-H protons of the imidazolidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon at position 5, aromatic carbons, and aliphatic carbons of the propyl group.[2] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (symmetric and asymmetric), and aromatic C-H stretching. |

Synthesis of this compound

A common and versatile method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[3][4][5] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

-

1-Phenyl-1-butanone (butyrophenone)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1-butanone in ethanol.

-

In a separate beaker, prepare an aqueous solution of potassium cyanide and ammonium carbonate. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Slowly add the aqueous cyanide and carbonate solution to the ethanolic solution of the ketone with stirring.

-

Heat the reaction mixture to reflux (typically 60-70°C) for several hours.[3] The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.[6]

Figure 1. Workflow for the Bucherer-Bergs synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-known pharmacophore present in numerous biologically active compounds.[6][7][8] Derivatives of 5,5-disubstituted hydantoins have shown a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][9][10]

For instance, the structurally related compound phenytoin (5,5-diphenylhydantoin) is a widely used anti-epileptic drug that acts as a sodium channel blocker.[2] Other derivatives have been investigated for their potential as inhibitors of various enzymes.

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a biologically active this compound derivative is depicted below. This is a generalized representation and would require experimental validation.

Figure 2. A hypothetical signaling pathway potentially modulated by a 5,5-disubstituted hydantoin.

Structural Analysis

The three-dimensional structure of 5,5-disubstituted hydantoins can be determined using single-crystal X-ray diffraction.[11] Such studies on related compounds have revealed key structural features, including the planarity of the hydantoin ring and the spatial orientation of the substituents at the C5 position.[12] These structural details are crucial for understanding structure-activity relationships and for the rational design of new derivatives with improved pharmacological profiles.

Conclusion

This compound is a member of the pharmacologically significant hydantoin class of compounds. While specific data on this particular molecule is limited, its synthesis can be readily achieved through established methods like the Bucherer-Bergs reaction. The structural similarity to known bioactive molecules suggests its potential for further investigation in various therapeutic areas. This guide provides a foundational framework for researchers interested in the synthesis, characterization, and evaluation of this and related compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. bepls.com [bepls.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide on the Physicochemical Properties of 5-Phenyl-5-propylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and General Properties

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties.

Chemical Structure:

-

IUPAC Name: 5-Phenyl-5-propylimidazolidine-2,4-dione

-

Synonyms: 5-Phenyl-5-propylhydantoin

-

CAS Number: 5394-37-6

-

Molecular Formula: C₁₂H₁₄N₂O₂

-

Molecular Weight: 218.25 g/mol

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 218.25 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | Data not available | Can be determined experimentally. |

| Boiling Point (°C) | Data not available | Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Data not available | Expected to be low due to the presence of phenyl and propyl groups. |

| pKa | Data not available | The imidazolidine-2,4-dione ring contains acidic protons on the nitrogen atoms. |

| LogP | Data not available | The octanol-water partition coefficient is a key indicator of lipophilicity. |

Experimental Protocols for Physicochemical Characterization

To ascertain the precise physicochemical characteristics of this compound, a series of standardized experimental procedures must be employed.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting range (typically 0.5-1 °C) is indicative of high purity.

Solubility Determination

Solubility is a crucial parameter, especially in the context of drug development, as it influences absorption and bioavailability.

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at different pH values, which is critical for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For molecules with multiple acidic protons, multiple inflection points and corresponding pKa values may be observed.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not documented in the available literature, compounds containing the hydantoin scaffold have been reported to exhibit a range of biological activities. For instance, phenytoin (5,5-diphenylhydantoin), a structurally related compound, is a well-known anticonvulsant that acts by blocking voltage-gated sodium channels. Other hydantoin derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of this compound would need to be elucidated through dedicated pharmacological studies.

Interrelation of Physicochemical Properties

The physicochemical properties of a molecule are interconnected and collectively influence its behavior, particularly in a biological context.

Conclusion

The comprehensive physicochemical characterization of this compound is a prerequisite for any further investigation into its potential as a drug candidate. This guide has outlined the essential properties to be determined and has provided detailed, established protocols for their measurement. While specific experimental values for this compound are currently lacking in the literature, the methodologies described herein provide a clear roadmap for researchers to generate this critical data. The resulting information will be invaluable for understanding the compound's behavior and for guiding future drug development efforts.

An In-depth Technical Guide to 5-Phenyl-5-propylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Phenyl-5-propylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class. This document details its chemical identity, synthesis, and potential pharmacological relevance, drawing upon data from related compounds to illustrate its likely biological context and mechanism of action.

Core Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5394-37-6 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

Synthesis Protocol: The Bucherer-Bergs Reaction

The primary synthetic route to this compound is the Bucherer-Bergs reaction. This multicomponent reaction offers an efficient pathway to a wide variety of 5,5-disubstituted hydantoins from simple starting materials.

Experimental Workflow

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Detailed Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-phenylbutan-1-one, potassium cyanide, and ammonium carbonate are combined in a solution of aqueous ethanol.

-

Reaction: The mixture is heated under reflux for several hours. During this process, the ketone reacts with cyanide and ammonia (generated from the decomposition of ammonium carbonate) to form an intermediate aminonitrile.

-

Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form the hydantoin ring structure.

-

Workup: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by acidification.

-

Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol.

Putative Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively available, its structural similarity to known anticonvulsant drugs of the hydantoin class, such as Phenytoin (5,5-diphenylimidazolidine-2,4-dione), suggests it may possess similar pharmacological properties. The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels in neurons.

Signaling Pathway: Mechanism of Hydantoin Anticonvulsants

Caption: Generalized mechanism of action for hydantoin anticonvulsants on neuronal sodium channels.

By binding to the voltage-gated sodium channels, hydantoins stabilize the channel in its inactivated state. This action reduces the ability of neurons to fire at high frequencies, thereby preventing the spread of seizure activity within the brain.

Comparative Quantitative Data (Illustrative)

To provide context for potential efficacy, the following table presents anticonvulsant activity data for a structurally related compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, from a preclinical study. This data is for illustrative purposes only and may not be representative of the activity of this compound.

| Compound | Seizure Model | ED₅₀ (mg/kg) |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Maximal Electroshock (MES) | 26.3 |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (32 mA) | 11.1 |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (44 mA) | 40.9 |

ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that strongly suggests potential utility as a central nervous system active agent, likely with anticonvulsant properties. Further research is warranted to fully characterize its pharmacological profile, including its specific activity at neuronal ion channels and its efficacy in preclinical models of epilepsy. The synthetic and mechanistic information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related hydantoin compounds.

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Discovery and History of Imidazolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives. This class of compounds has become a cornerstone in medicinal chemistry, leading to the development of crucial drugs for a variety of conditions. This document details the seminal synthetic methodologies, presents comparative quantitative data, and outlines the mechanisms of action for key derivatives, providing a vital resource for researchers in the field.

Discovery and Early History

The story of imidazolidine-2,4-dione begins in 1861, when German chemist Adolf von Baeyer first isolated the parent compound, which he named "hydantoin." His initial synthesis involved the reduction of allantoin, a product of uric acid metabolism. This discovery laid the groundwork for a new class of heterocyclic compounds that would later prove to have significant biological activity.

Following von Baeyer's initial isolation, several key synthetic methods were developed in the late 19th and early 20th centuries, which are still recognized today:

-

The Urech Hydantoin Synthesis (1873): Friedrich Urech developed a method to synthesize hydantoins from α-amino acids by treating them with potassium cyanate and subsequently heating the intermediate with mineral acid.

-

The Bucherer-Bergs Synthesis (1934): This multicomponent reaction, developed by Hans Theodor Bucherer and Walter Bergs, involves the reaction of a carbonyl compound (ketone or aldehyde), potassium cyanide, and ammonium carbonate to form a 5-substituted hydantoin. This method is particularly notable for its ability to introduce diversity at the 5-position of the hydantoin ring.

-

The Biltz Synthesis of Phenytoin (1908): Heinrich Biltz reported the synthesis of 5,5-diphenylhydantoin, later known as the anticonvulsant drug phenytoin, by the condensation of benzil and urea in the presence of a base. This was a pivotal moment in the history of hydantoin derivatives, directly leading to a major therapeutic agent.

-

The Read-Lamon Synthesis: This method provides a route to 5,5-disubstituted hydantoins from α-amino nitriles.

These foundational synthetic routes opened the door for the creation of a vast library of hydantoin derivatives, each with the potential for unique biological activities. The versatility of the hydantoin scaffold, with its multiple sites for substitution, has made it a privileged structure in medicinal chemistry.

Key Synthetic Methodologies: A Comparative Overview

The classical methods for synthesizing the imidazolidine-2,4-dione core remain fundamental in organic chemistry. Below is a summary of quantitative data for these key reactions, providing a comparative perspective for researchers.

| Synthesis Method | Starting Materials | Key Reagents | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Limitations |

| Urech Synthesis | α-Amino Acids | Potassium Cyanate, HCl | Aqueous solution, heating | 40-70% | Utilizes readily available amino acids. | Can require harsh acidic conditions for cyclization. |

| Bucherer-Bergs Synthesis | Ketones or Aldehydes | KCN, (NH4)2CO3 | Aqueous ethanol, 60-100°C | 60-90% | High yields, good for creating 5,5-disubstituted hydantoins. | Use of toxic cyanide salts. |

| Biltz Synthesis (for Phenytoin) | Benzil | Urea, Base (e.g., KOH) | Ethanolic solution, reflux | 50-80% | Direct route to the important drug phenytoin. | Can produce byproducts, moderate yields. |

| Read-Lamon Synthesis | α-Amino Nitriles | Isocyanates | Varies | Varies | Provides access to a range of substituted hydantoins. | Availability of starting α-amino nitriles can be a limitation. |

Experimental Protocols

This section provides detailed methodologies for the classical synthesis of imidazolidine-2,4-dione derivatives.

Urech Hydantoin Synthesis

Objective: To synthesize a 5-substituted hydantoin from an α-amino acid.

Materials:

-

α-Amino acid (e.g., Alanine)

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl, concentrated)

-

Water

-

Ethanol

Procedure:

-

Dissolve the α-amino acid in a minimal amount of warm water.

-

Add a solution of potassium cyanate in water to the amino acid solution.

-

Heat the mixture gently for 30-60 minutes. The intermediate hydantoic acid salt will form.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the acidified mixture under reflux for 1-2 hours to induce cyclization to the hydantoin.

-

Cool the reaction mixture in an ice bath to precipitate the hydantoin product.

-

Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol or water.

Bucherer-Bergs Synthesis

Objective: To synthesize a 5,5-disubstituted hydantoin from a ketone.

Materials:

-

Ketone (e.g., Acetone)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH4)2CO3)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine the ketone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Heat the mixture under reflux in a well-ventilated fume hood at 60-70°C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.

Biltz Synthesis of Phenytoin

Objective: To synthesize 5,5-diphenylhydantoin (phenytoin) from benzil.

Materials:

-

Benzil

-

Urea

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

Procedure:

-

Dissolve benzil in absolute ethanol in a round-bottom flask by warming gently.

-

Add urea to the solution.

-

In a separate beaker, dissolve potassium hydroxide in ethanol and add this basic solution to the reaction mixture.

-

Heat the mixture under reflux for at least 2 hours.

-

After the reflux period, cool the reaction mixture and pour it into ice water.

-

Acidify the aqueous mixture with hydrochloric acid to precipitate the crude phenytoin.

-

Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 5,5-diphenylhydantoin.

Mandatory Visualizations

Signaling Pathways of Key Derivatives

The therapeutic effects of many hydantoin derivatives stem from their ability to modulate specific signaling pathways. Below are diagrams illustrating the mechanisms of action for two prominent examples: phenytoin and nilutamide.

Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.

Caption: Mechanism of action of Nilutamide on the androgen receptor.

Experimental Workflow

The following diagram illustrates the workflow for the Biltz synthesis of phenytoin, a historically and commercially significant imidazolidine-2,4-dione derivative.

Caption: Experimental workflow for the Biltz synthesis of Phenytoin.

Conclusion

The discovery of imidazolidine-2,4-dione and the subsequent development of its derivatives represent a significant chapter in the history of medicinal chemistry. From the early synthetic explorations of von Baeyer, Urech, Bucherer, Bergs, and Biltz to the modern-day application of hydantoin-based drugs, this versatile scaffold has proven to be of immense value. The foundational synthetic methods, while over a century old in some cases, continue to be relevant and form the basis for further innovation. An understanding of these historical methods, coupled with insights into the mechanisms of action of key derivatives, provides a robust foundation for the researchers, scientists, and drug development professionals who continue to explore the therapeutic potential of this remarkable class of compounds. The ongoing research into novel hydantoin derivatives promises to yield new and improved treatments for a wide range of diseases, ensuring the continued legacy of the imidazolidine-2,4-dione core in medicine.

An In-depth Technical Guide on the Predicted Biological Activities of 5-Phenyl-5-propylimidazolidine-2,4-dione

Executive Summary

5-Phenyl-5-propylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, a scaffold renowned for its anticonvulsant properties. The most well-known member of this family is Phenytoin (5,5-diphenylimidazolidine-2,4-dione), a widely used anti-seizure medication. The biological activity of hydantoin derivatives is critically influenced by the substituents at the 5-position of the imidazolidine-2,4-dione ring. The presence of a phenyl group in conjunction with an alkyl group, such as a propyl group, is a common structural motif in anticonvulsant agents. This guide will explore the anticipated biological activities, mechanisms of action, and relevant experimental protocols based on data from structurally similar compounds.

Predicted Core Biological Activity: Anticonvulsant Effects

The primary and most well-documented biological activity of 5,5-disubstituted hydantoins is their anticonvulsant effect, particularly against generalized tonic-clonic seizures and partial seizures. This activity is typically evaluated using standardized preclinical models in rodents.

Quantitative Data from Analogous Compounds

The following table summarizes the anticonvulsant activity and neurotoxicity of Phenytoin and other relevant 5,5-disubstituted hydantoin derivatives. This data provides a benchmark for the potential efficacy of this compound.

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| Phenytoin (5,5-diphenylimidazolidine-2,4-dione) | Mouse | Maximal Electroshock (MES) | 5.96 | Not Reported | Not Reported | |

| 5-Ethyl-5-phenylhydantoin | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | |

| SB2-Ph (a 3-amino-phenytoin Schiff base) | Mouse | Maximal Electroshock (MES) | 8.29 | Not Reported | Not Reported |

*ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. *TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population.

Experimental Protocols for Anticonvulsant Screening

The following are detailed methodologies for key experiments used to characterize the anticonvulsant activity of hydantoin derivatives.

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure.

-

Animal Model: Male ICR mice are commonly used.

-

Procedure:

-

The test compound is administered to the animals, typically via intraperitoneal (i.p.) injection or oral gavage, at various doses.

-

After a predetermined time for drug absorption, a maximal seizure is induced by delivering a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension.

-

The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

-

The ED₅₀ is calculated using statistical methods such as probit analysis.

-

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against absence seizures.

-

Objective: To evaluate a compound's ability to prevent seizures induced by the chemoconvulsant pentylenetetrazole.

-

Animal Model: Male mice.

-

Procedure:

-

The test compound is administered to the animals.

-

After the appropriate absorption time, a dose of pentylenetetrazole sufficient to induce clonic seizures in control animals (e.g., 85 mg/kg) is injected subcutaneously.

-

The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

-

The percentage of animals protected from seizures is determined at each dose of the test compound.

-

The ED₅₀ is calculated.

-

Rotarod Neurotoxicity Test

This test assesses the potential for a compound to cause motor impairment and sedation, common side effects of anticonvulsant drugs.

-

Objective: To measure a compound's effect on motor coordination and balance.

-

Animal Model: Male mice.

-

Procedure:

-

Animals are trained to remain on a rotating rod (e.g., rotating at 6 rpm) for a specific duration (e.g., 1 minute).

-

The test compound is administered at various doses.

-

At the time of peak effect, the animals are placed back on the rotarod.

-

Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.

-

The TD₅₀ is calculated based on the percentage of animals exhibiting motor impairment at each dose.

-

Figure 1: Generalized Experimental Workflow for Anticonvulsant Drug Screening.

Predicted Mechanism of Action

The primary mechanism of action for anticonvulsant hydantoins like Phenytoin is the blockade of voltage-gated sodium channels.

-

Sodium Channel Blockade: These compounds are thought to bind to the inactive state of the voltage-gated sodium channel, prolonging its refractory period. This action stabilizes the neuronal membrane and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Figure 2: Predicted Mechanism of Action via Sodium Channel Blockade.

Other Potential Biological Activities

While the primary focus is on anticonvulsant activity, some imidazolidine-2,4-dione derivatives have been investigated for other therapeutic applications.

-

Antiarrhythmic Effects: Phenytoin has known antiarrhythmic properties, also attributed to its sodium channel blocking activity.

-

Antifungal and Antibacterial Activity: Some studies have explored the antimicrobial properties of hydantoin derivatives, though this is not their primary application.

-

Anticancer Activity: Certain hydantoin derivatives have been evaluated for their antiproliferative effects on various cancer cell lines.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of 5,5-disubstituted hydantoins is highly dependent on the nature of the substituents at the C5 position.

-

Aromatic Ring: The presence of at least one phenyl group at C5 is crucial for activity against tonic-clonic seizures (MES model).

-

Alkyl Substituent: The size and nature of the second substituent at C5 can modulate the activity and neurotoxicity profile. A propyl group, as in the target compound, is expected to confer significant lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.

Conclusion for Drug Development Professionals

This compound represents a promising, yet uncharacterized, candidate for anticonvulsant therapy. Based on the extensive data available for structurally related compounds, it is highly probable that this molecule will exhibit efficacy in preclinical models of generalized tonic-clonic seizures, such as the MES test. Its mechanism of action is likely to involve the blockade of voltage-gated sodium channels. Further preclinical evaluation, including in vivo efficacy studies, neurotoxicity assessment, and pharmacokinetic profiling, is warranted to fully characterize its therapeutic potential. The synthesis and screening of this specific compound would be a logical next step in the exploration of novel hydantoin-based anticonvulsants.

Spectroscopic and Synthetic Profile of 5-Phenyl-5-propylimidazolidine-2,4-dione: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 5-Phenyl-5-propylimidazolidine-2,4-dione based on the analysis of structurally similar compounds, including various 5-alkyl-5-phenylhydantoins. These values provide a benchmark for the characterization of the synthesized compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.30 | m | 5H | Aromatic protons (Phenyl C-H) |

| ~ 8.20 | br s | 1H | N-H (Imide) |

| ~ 6.50 | br s | 1H | N-H (Imide) |

| ~ 2.10 - 1.90 | m | 2H | Propyl α-CH₂ |

| ~ 1.40 - 1.20 | m | 2H | Propyl β-CH₂ |

| ~ 0.90 | t | 3H | Propyl γ-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 | C=O (C4) |

| ~ 156 | C=O (C2) |

| ~ 140 | Aromatic quat. C |

| ~ 129 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 126 | Aromatic C-H |

| ~ 70 | Quaternary C5 |

| ~ 40 | Propyl α-CH₂ |

| ~ 17 | Propyl β-CH₂ |

| ~ 14 | Propyl γ-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, Broad | N-H Stretching |

| ~ 3050 | Medium | Aromatic C-H Stretching |

| ~ 2960 | Medium | Aliphatic C-H Stretching |

| ~ 1770 | Strong | C=O Stretching (asymmetric) |

| ~ 1710 | Strong | C=O Stretching (symmetric) |

| ~ 1400 | Medium | C-N Stretching |

| ~ 700 | Strong | Aromatic C-H Bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 218 | Moderate | [M]⁺ |

| 189 | High | [M - C₂H₅]⁺ |

| 118 | High | [C₆H₅-C=C=O]⁺ |

| 104 | Moderate | [C₆H₅-C≡NH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

A reliable method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers an efficient route to 5,5-disubstituted hydantoins from readily available starting materials.

Synthesis of this compound via Bucherer-Bergs Reaction

Materials:

-

1-Phenyl-1-butanone

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of 1-phenyl-1-butanone (1 equivalent) in ethanol is prepared.

-

To this solution, potassium cyanide (2 equivalents) and ammonium carbonate (4 equivalents) are added, followed by the addition of water to achieve a final ethanol/water ratio of approximately 1:1.

-

The reaction mixture is heated to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then poured into cold water.

-

The aqueous solution is acidified to pH 1-2 with concentrated hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization: The purified product should be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4. Melting point determination should also be performed.

Visualized Workflow

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Caption: Synthetic and characterization workflow for this compound.

Caption: Simplified reaction pathway of the Bucherer-Bergs synthesis.

5-Phenyl-5-propylimidazolidine-2,4-dione crystal structure analysis

An In-depth Technical Guide on the Crystal Structure Analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione

This guide provides a comprehensive technical overview of the crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione, a derivative of phenytoin with potential pharmaceutical applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Crystallographic Data

The title compound, 5,5-Diphenyl-3-propylimidazolidine-2,4-dione (C₁₈H₁₈N₂O₂), presents a complex and informative crystal structure. The asymmetric unit of the crystal contains two independent molecules, which differ primarily in the orientation of the propyl substituent. One of the propyl groups exhibits disorder and is observed in two different positions with an occupancy ratio of 0.859 (2):0.141 (2).

The core of the molecule is the imidazolidine-2,4-dione ring, which is essentially planar. Attached to this central ring are two phenyl rings at the 5-position. These phenyl rings are significantly inclined with respect to the plane of the imidazolidine-2,4-dione ring.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₈H₁₈N₂O₂ |

| Formula Weight | 294.35 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.7739 (3) |

| b (Å) | 11.2359 (4) |

| c (Å) | 14.6521 (5) |

| α (°) | 99.458 (1) |

| β (°) | 100.285 (1) |

| γ (°) | 101.996 (1) |

| Volume (ų) | 1500.00 (9) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.303 |

| Absorption Coefficient (mm⁻¹) | 0.086 |

| F(000) | 624 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Molecule A) | Length (Molecule B) |

| O1—C2 | 1.213 (2) | 1.215 (2) |

| O2—C3 | 1.211 (2) | 1.213 (2) |

| N1—C2 | 1.381 (2) | 1.378 (2) |

| N1—C1 | 1.465 (2) | 1.463 (2) |

| N2—C3 | 1.374 (2) | 1.373 (2) |

| N2—C1 | 1.472 (2) | 1.472 (2) |

| C1—C7 | 1.531 (2) | 1.530 (2) |

| C1—C13 | 1.529 (2) | 1.533 (2) |

Table 3: Selected Bond Angles (°)

| Angle | Value (Molecule A) | Value (Molecule B) |

| C2—N1—C1 | 112.5 (1) | 112.6 (1) |

| C3—N2—C1 | 111.4 (1) | 111.5 (1) |

| N1—C2—O1 | 125.4 (2) | 125.4 (2) |

| N1—C2—N2 | 108.0 (1) | 107.9 (1) |

| O1—C2—N2 | 126.6 (2) | 126.7 (2) |

| N2—C3—O2 | 126.3 (2) | 126.3 (2) |

| N2—C3—N1 | 108.1 (1) | 108.0 (1) |

| O2—C3—N1 | 125.6 (2) | 125.7 (2) |

Table 4: Selected Torsion Angles (°)

| Torsion Angle | Value (Molecule A) | Value (Molecule B) |

| N1—C4—C5—C6 | 58.11 (14) | - |

| N3—C22—C23—C24 | - | -57.2 (2) |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione was achieved by reacting 5,5-diphenylimidazolidine-2,4-dione with propyl bromide in absolute dimethylformamide (DMF). Potassium carbonate (K₂CO₃) and a catalytic amount of tetrabutylammonium bromide were also added to the solution. The mixture was heated under reflux for three hours, with the reaction progress monitored by thin-layer chromatography (TLC). After completion, the solid material was filtered off, and the solvent was evaporated under vacuum. The resulting solid product was purified by recrystallization from an ethanol solution, which yielded colorless, block-like crystals suitable for X-ray diffraction analysis.

X-ray Diffraction Data Collection and Refinement

The crystallographic data were collected using a Bruker SMART APEX CCD diffractometer. The data collection strategy involved multiple sets of frames with varying ω and φ angles to ensure complete data coverage. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Intermolecular Interactions

The crystal structure of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione is stabilized by a network of intermolecular interactions. The two independent molecules in the asymmetric unit are associated through a C—H⋯π(ring) interaction. These interactions further extend to form sheets parallel to the (011) plane. These sheets are then connected via inversion-related N—H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture.

Signaling Pathways

While the detailed biological signaling pathways for 5,5-Diphenyl-3-propylimidazolidine-2,4-dione are not extensively elucidated in the provided literature, its parent compound, phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a well-known antiepileptic drug. The primary site of action for phenytoin is the motor cortex, where it is believed to inhibit the spread of seizure activity. It is plausible that derivatives like the title compound may interact with similar neurological targets, but further pharmacological studies are required to confirm this.

Conclusion

The crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione reveals a complex and well-defined three-dimensional architecture governed by a combination of hydrogen bonding and C—H⋯π interactions. The presence of two independent molecules and disorder in one of the propyl chains highlights the conformational flexibility of the molecule. This detailed structural information provides a solid foundation for further studies into its structure-activity relationships and potential development as a therapeutic agent.

Methodological & Application

Application Notes: Synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry. These molecules exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and hypoglycemic properties. 5-Phenyl-5-propylimidazolidine-2,4-dione is a 5,5-disubstituted hydantoin derivative. The synthesis of such compounds is most commonly and efficiently achieved through the Bucherer-Bergs reaction. This multicomponent reaction provides a direct and straightforward route to 5,5-disubstituted hydantoins from a ketone, a cyanide salt, and ammonium carbonate.

Principle of the Method

The synthesis protocol described herein utilizes the Bucherer-Bergs reaction, starting from propiophenone (phenyl propyl ketone). The reaction involves the condensation of the ketone with potassium cyanide and ammonium carbonate in an aqueous ethanol solution. The mixture is heated under reflux to facilitate the formation of the hydantoin ring structure. The reaction proceeds through the initial formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to yield the final this compound product. The product is typically a crystalline solid that can be easily isolated and purified by recrystallization.

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Propiophenone (Phenyl propyl ketone)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (95%)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

-

Equipment:

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

-

Fume hood

-

WARNING: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Do not allow potassium cyanide to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas. All equipment should be decontaminated with a bleach solution after use.

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask, combine ammonium carbonate (e.g., 15.4 g, 0.16 mol) and 60 mL of deionized water. Stir the mixture until the solid is mostly dissolved.

-

Addition of Reagents: To the flask, add 60 mL of 95% ethanol. Subsequently, add potassium cyanide (e.g., 5.2 g, 0.08 mol). Stir the mixture for 5-10 minutes. In a separate beaker, dissolve propiophenone (e.g., 5.36 g, 0.04 mol) in 20 mL of 95% ethanol.

-

Initiating the Reaction: Add the propiophenone solution to the round-bottom flask. Equip the flask with a reflux condenser and a magnetic stir bar.

-

Reflux: Place the setup on a heating mantle and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Maintain the reflux for 8-10 hours.

-

Product Precipitation: After the reflux period, turn off the heat and allow the solution to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any unreacted salts.

-

Purification: Purify the crude this compound by recrystallization from an aqueous ethanol solution. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold water, and dry them in a desiccator. Determine the yield, melting point, and characterize the final product using spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Data Presentation

Table 1: Reagents and Reaction Conditions

| Parameter | Value | Moles (mol) | Molar Ratio |

| Propiophenone | 5.36 g | 0.04 | 1 |

| Potassium Cyanide | 5.20 g | 0.08 | 2 |

| Ammonium Carbonate | 15.4 g | 0.16 | 4 |

| Solvent | 80 mL Ethanol / 60 mL Water | - | - |

| Reaction Temperature | Reflux (~80-90 °C) | - | - |

| Reaction Time | 8-10 hours | - | - |

Table 2: Expected Product Characteristics

| Property | Expected Value | Notes |

| Product Name | This compound | - |

| Molecular Formula | C₁₂H₁₄N₂O₂ | - |

| Molecular Weight | 218.25 g/mol | - |

| Appearance | White crystalline solid | Based on similar hydantoin compounds. |

| Expected Yield | 60-75% | Analogous to the synthesis of 5-ethyl-5-phenyl-hydantoin (66% yield). |

| Melting Point | ~190-210 °C | The closely related 5-ethyl-5-phenyl-hydantoin melts at 202°C. |

Table 3: Expected Spectroscopic Data

| Technique | Expected Peaks/Shifts (ppm or cm⁻¹) | Assignment |

| FTIR (KBr, cm⁻¹) | ~3250 (broad), ~3050 | N-H stretching |

| ~2960, ~2870 | Aliphatic C-H stretching (propyl group) | |

| ~1770, ~1715 | C=O stretching (hydantoin ring) | |

| ~1600, ~1490 | Aromatic C=C stretching | |

| ¹H NMR (DMSO-d₆, ppm) | ~10.7 (s, 1H), ~8.5 (s, 1H) | N1-H and N3-H protons |

| ~7.2-7.5 (m, 5H) | Aromatic protons (phenyl group) | |

| ~2.0-2.2 (m, 2H) | -CH₂-CH₂-CH₃ | |

| ~1.0-1.2 (m, 2H) | -CH₂-CH₂-CH₃ | |

| ~0.8 (t, 3H) | -CH₂-CH₂-CH₃ | |

| ¹³C NMR (DMSO-d₆, ppm) | ~175, ~156 | C4=O and C2=O carbons |

| ~140 | Quaternary aromatic carbon | |

| ~128, ~127, ~125 | Aromatic CH carbons | |

| ~65 | Quaternary C5 carbon | |

| ~42, ~17, ~14 | Propyl group carbons (-CH₂CH₂CH₃) |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Bucherer-Ber

Application Notes and Protocols for In Vivo Studies of 5-Phenyl-5-propylimidazolidine-2,4-dione and Related Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the in vivo evaluation of 5-Phenyl-5-propylimidazolidine-2,4-dione and structurally related compounds from the imidazolidine-2,4-dione (hydantoin) class of anticonvulsant agents. While specific in vivo data for this compound is not extensively available in public literature, the protocols and data presented herein are based on studies of closely related analogs, such as 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione and the well-characterized drug, Phenytoin (5,5-diphenylhydantoin). These notes are intended to serve as a comprehensive guide for researchers investigating the anticonvulsant properties, neurotoxicity, and pharmacokinetic profile of this class of compounds.

Application Notes

5-Phenyl-substituted imidazolidine-2,4-diones are a class of heterocyclic compounds with a well-established potential for anticonvulsant activity. Their structural similarity to the clinically used antiepileptic drug Phenytoin suggests a likely mechanism of action involving the modulation of voltage-gated ion channels in the central nervous system. Preclinical in vivo studies are crucial for characterizing the efficacy and safety profile of novel derivatives like this compound.

The primary applications for in vivo studies of these compounds include:

-

Anticonvulsant Efficacy Screening: Initial assessment of a compound's ability to prevent or suppress seizures in established animal models. The most common models for initial screening are the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures.[1]

-

Evaluation in Models of Drug-Resistant Epilepsy: The 6 Hz psychomotor seizure test is employed to identify compounds that may be effective against focal seizures that are often resistant to conventional antiepileptic drugs.[2]

-

Neurotoxicity Assessment: The rotarod test is a standard procedure to evaluate potential motor impairment and other neurological deficits, providing an early indication of the compound's therapeutic index.[2]

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for understanding its bioavailability, half-life, and brain penetration, which are critical for dose selection and predicting clinical performance.

Quantitative Data Summary

The following tables summarize representative quantitative data for anticonvulsant activity and neurotoxicity of 5-phenyl-imidazolidine-2,4-dione derivatives and the reference drug Phenytoin, as reported in preclinical studies.

Table 1: Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives in Rodent Models

| Compound | Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Reference |

| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | MES | Oral | 5.76 | [2] |

| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Rat | scPTZ | Oral | 57.31 | [2] |

| 5-Cyclopropyl-5-phenyl-imidazolidine-2,4-dione | Mouse | 6-Hz | i.p. | 26.06 | [2] |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mouse | MES | i.p. | 26.3 | [3] |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mouse | 6 Hz (32 mA) | i.p. | 11.1 | [3] |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mouse | 6 Hz (44 mA) | i.p. | 40.9 | [3] |

| Phenytoin | Mouse | MES | i.p. | 9.5 | |

| Phenytoin | Rat | MES | Oral | 29.0 |

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.

Table 2: Representative Pharmacokinetic Parameters of Phenytoin in Rodents

| Parameter | Mouse | Rat |

| Half-life (t₁/₂) (hours) | 16.3 (immature) | 7-10 |

| Clearance (CL) | - | ~1.08 L/hr/kg |

| Volume of Distribution (Vd) | - | ~0.82 L/kg |

| Brain/Plasma Ratio (4h post-dose) | ~1.0 | ~1.2 |

Disclaimer: The pharmacokinetic data presented is for Phenytoin and may not be directly representative of this compound. This information is provided for the purpose of illustrating typical pharmacokinetic parameters for this class of compounds.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Rodent electroconvulsive shock device with corneal or ear-clip electrodes

-

Saline solution (0.9% NaCl)

-

Test compound solution/suspension

-

Vehicle control

-

Male albino mice (20-25 g) or rats (100-150 g)

Procedure:

-

Administer the test compound or vehicle to a group of animals (n=6-8 per group) via the desired route (e.g., intraperitoneal, oral).

-

At the time of predicted peak effect (typically 30-60 minutes post-i.p. administration), deliver a supramaximal electrical stimulus through corneal or ear-clip electrodes (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the extension of the hindlimbs to a 180° angle with the plane of the body.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀ value using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can prevent clonic seizures, often indicative of efficacy against absence seizures.

Materials:

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for mice)

-

Test compound solution/suspension

-

Vehicle control

-

Male albino mice (18-25 g)

Procedure:

-

Administer the test compound or vehicle to a group of animals (n=6-8 per group).

-

At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals.

-

Observe the animals for 30 minutes for the onset of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, and vibrissae, lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures during the observation period.

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.

6 Hz Psychomotor Seizure Test

This model is used to identify compounds effective against therapy-resistant focal seizures.

Materials:

-

Rodent electroconvulsive shock device with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution (0.9% NaCl)

-

Test compound solution/suspension

-

Vehicle control

-

Male albino mice (20-25 g)

Procedure:

-

Administer the test compound or vehicle to a group of animals (n=6-8 per group).

-

At the time of predicted peak effect, apply a drop of topical anesthetic to the eyes of each mouse.

-

Deliver a low-frequency electrical stimulus through corneal electrodes (6 Hz, 0.2 ms pulse width, 3 seconds duration, at a current of 32 mA or 44 mA).

-

Observe the animal for signs of seizure, which includes a stun posture, forelimb clonus, jaw and vibrissae twitching, and Straub's tail.

-

Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulation.

-

Calculate the percentage of animals protected at each dose and determine the ED₅₀ value.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits induced by the test compound.

Materials:

-

Rotarod apparatus

-

Test compound solution/suspension

-

Vehicle control

-

Male albino mice (20-25 g) or rats (100-150 g)

Procedure:

-

Train the animals on the rotarod (e.g., rotating at 5-10 rpm) for a set period (e.g., 2-5 minutes) until they can remain on the rod for a predetermined duration.

-

On the test day, administer the test compound or vehicle.

-

At the time of predicted peak effect, place the animals on the rotarod, which is set to rotate at a constant speed or with accelerating speed.

-

Record the latency to fall from the rod for each animal over a set trial duration (e.g., 180 seconds).

-

A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

-

The TD₅₀ (Median Toxic Dose) can be determined as the dose that causes 50% of the animals to fail the test.

In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol outlines a general procedure for determining the pharmacokinetic profile of a test compound in rodents.

Materials:

-

Test compound

-

Appropriate vehicle for intravenous (i.v.) and oral (p.o.) administration

-

Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Intravenous (i.v.) group: Administer the test compound as a bolus injection via the tail vein or through the jugular vein cannula at a specific dose (e.g., 2 mg/kg).

-

Oral (p.o.) group: Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Brain Tissue Collection (optional, at the end of the study):

-

Euthanize the animals at a specific time point (e.g., 4 hours post-dose).

-

Perfuse the brain with saline to remove blood.

-

Harvest the brain tissue.

-

-

Sample Analysis:

-

Analyze the plasma and brain homogenate samples to determine the concentration of the test compound using a validated analytical method.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).

-

If brain tissue was collected, determine the brain-to-plasma concentration ratio.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Proposed mechanism of action for anticonvulsant imidazolidine-2,4-diones.

Caption: In vivo screening workflow for novel anticonvulsant compounds.

References

- 1. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. The pharmacokinetics of commonly used antiepileptic drugs in immature CD1 mice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting 5-Phenyl-5-propylimidazolidine-2,4-dione experimental artifacts

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Phenyl-5-propylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis approach for this compound?

A1: this compound, a hydantoin derivative, is typically synthesized through a variation of the Bucherer-Bergs reaction or the Urech hydantoin synthesis.[1][2] A common method involves the reaction of a ketone (1-phenylbutan-1-one) with an ammonium salt (like ammonium carbonate) and a cyanide source (such as potassium cyanide).[2] Alternatively, α-amino acids can be reacted with isocyanates.[3][4]

Q2: What are the expected spectroscopic characteristics for this compound?

Q3: What are the common challenges in the synthesis of hydantoin derivatives?

A3: Common challenges include low yields, the formation of side products, and difficulties in purification.[6] The Bucherer-Bergs reaction, for instance, can sometimes lead to the formation of α-amino nitriles as a major byproduct.[2] Racemization at the C5 position can also be a concern if chiral starting materials are used.

Q4: How can the purity of the synthesized this compound be assessed?

A4: Purity can be assessed using a combination of techniques. Thin-layer chromatography (TLC) is useful for monitoring the reaction progress and initial purity assessment.[7] High-performance liquid chromatography (HPLC) can provide a more quantitative measure of purity. Finally, structural confirmation and purity assessment are typically achieved through spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[3][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

| Possible Cause | Suggested Solution |

| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature. Ensure all reactants are present in the correct stoichiometry. |

| Degraded Reagents | Use fresh, high-purity starting materials and solvents. Ensure reagents like potassium cyanide are handled under appropriate inert conditions if necessary. |

| Suboptimal Reaction Conditions | Optimize the reaction temperature and solvent. For the Bucherer-Bergs reaction, a sealed tube and heating are often required.[8] |

| Side Reactions | The formation of byproducts can consume starting materials. Analyze the crude product to identify major side products and adjust reaction conditions to minimize their formation. For example, in the Bucherer-Bergs reaction, controlling the pH can be crucial. |

Issue 2: Unexpected Spectroscopic Data

| Possible Cause | Suggested Solution |

| Presence of Solvents | Residual solvents from purification can appear in NMR spectra. Dry the sample under high vacuum for an extended period. |

| Formation of an Isomer or Byproduct | Carefully analyze the NMR, MS, and IR data to identify any unexpected structures. Compare the obtained data with literature values for similar hydantoin derivatives.[4][5] Re-purification of the product may be necessary. |

| Incorrect Structure Assignment | Re-evaluate the spectroscopic data. 2D NMR techniques like COSY and HMQC can help in assigning the proton and carbon signals correctly. |

| Sample Degradation | Some hydantoin derivatives can be unstable under certain conditions. Store the compound under an inert atmosphere and protect it from light if it is found to be sensitive. |

Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution |

| Co-eluting Impurities | If impurities are difficult to remove by column chromatography, try a different solvent system or a different stationary phase. Recrystallization from a suitable solvent can also be an effective purification method.[6][9] |

| Product is an Oil or a Gummy Solid | This can be due to residual impurities or the amorphous nature of the product. Try triturating the crude product with a non-polar solvent to induce crystallization. If the product is inherently an oil, purification by column chromatography is the preferred method. |

| Product is Insoluble | The product may be crashing out of the solvent during workup. Ensure the use of appropriate solvents for extraction and washing steps. Solubility tests in various solvents can help in choosing the right conditions for purification. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is a hypothetical adaptation based on the general Bucherer-Bergs synthesis of hydantoins.[2]

Materials:

-

1-Phenylbutan-1-one

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a sealed pressure vessel, combine 1-phenylbutan-1-one (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

-

Add a 1:1 mixture of ethanol and water to dissolve the reactants.

-

Seal the vessel and heat the mixture at 80-100 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the crude product. Caution: This step should be performed in a well-ventilated fume hood as it may release toxic HCN gas.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for the propyl group (a triplet and two multiplets), aromatic protons of the phenyl group (multiplets), and N-H protons (broad singlets, if unsubstituted). |

| ¹³C NMR | Signals for two carbonyl carbons (~170-180 ppm), one quaternary carbon (~60-70 ppm), carbons of the phenyl ring (~120-140 ppm), and carbons of the propyl group. |

| IR (cm⁻¹) | N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2900-3100 cm⁻¹), and C=O stretching (~1700-1780 cm⁻¹).[3] |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound. |

Visualizations

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. turkjps.org [turkjps.org]

- 8. scispace.com [scispace.com]

- 9. iucrdata.iucr.org [iucrdata.iucr.org]

Technical Support Center: Optimization of 5-Phenyl-5-propylimidazolidine-2,4-dione Dosage for In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of in vivo dosages for the novel hydantoin derivative, 5-Phenyl-5-propylimidazolidine-2,4-dione. Since specific preclinical data for this compound is not publicly available, this guide offers a generalized workflow, troubleshooting advice, and answers to frequently asked questions based on established practices for novel anticonvulsant drug discovery.

Frequently Asked Questions (FAQs)

Q1: I have synthesized this compound. How do I determine a starting dose for my in vivo efficacy studies in rodents?

A1: For a novel compound without prior in vivo data, a systematic approach is crucial. You should begin with an acute toxicity study to determine the maximum tolerated dose (MTD) or the No Observed Adverse Effect Level (NOAEL). A common starting point for dose-range finding studies is to use doses that are fractions of the MTD or NOAEL (e.g., 1/10th, 1/30th, and 1/100th).

If toxicity data is unavailable, you can refer to dosages of structurally similar hydantoin derivatives from published studies as a preliminary guide. However, this should be done with caution. For instance, some novel hydantoin derivatives have been tested in mice at doses of 5, 10, and 20 mg/kg via intraperitoneal injection. Another study on 3-(substituted phenyl)-5,5-diphenylimidazolidine-2,4-dione derivatives used a dose of 30 mg/kg (i.p.) in rats for anticonvulsant screening.[1]

Q2: What are the most common in vivo models to test the anticonvulsant efficacy of a novel hydantoin derivative?

A2: The most widely used initial screening models for anticonvulsant activity are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[2]

-

Maximal Electroshock (MES) Test: This model is effective at identifying compounds that prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[2][3][4]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the GABA antagonist PTZ, suggesting potential efficacy against absence seizures.[2][3]

-

6-Hz Seizure Model: This model is increasingly used to identify compounds effective against psychomotor (focal) seizures that are often resistant to other treatments.[5]

Q3: What are the expected signs of neurotoxicity or adverse effects with hydantoin derivatives in rodents?

A3: Hydantoin derivatives can cause dose-related central nervous system (CNS) side effects.[3] Common signs of neurotoxicity to monitor in animal studies include:

-

Motor impairment: Loss of coordination, ataxia (assessed by the rotarod test).[6]

-

Sedation or hyperactivity.

-

Behavioral changes: Irritability, restlessness.[7]

-

Physical signs: Tremors, involuntary eye movements (nystagmus).[7]

It is crucial to perform a neurotoxicity assessment in parallel with your efficacy studies to determine the therapeutic window of the compound.

Q4: My compound is not showing efficacy. What are some troubleshooting steps?

A4: If you are not observing the expected anticonvulsant effect, consider the following:

-

Dosage: The administered doses may be too low. A dose-response study with a wider range of doses is recommended.

-

Bioavailability: The compound may have poor absorption or be rapidly metabolized. Consider pharmacokinetic studies to determine the plasma and brain concentrations of the compound over time. The route of administration can also significantly impact bioavailability.

-

Solubility: Poor solubility of the compound can lead to inconsistent absorption. Ensure your vehicle is appropriate and the compound is fully solubilized or uniformly suspended.

-

Mechanism of Action: The compound's mechanism of action may not be relevant for the seizure models being used. Consider testing in a broader range of models if possible.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Action |

| High mortality or severe adverse effects in animals. | The administered dose is too high. | Conduct an acute toxicity study to determine the MTD. Start efficacy studies with doses significantly lower than the MTD. |

| Inconsistent results between animals in the same dose group. | Issues with drug formulation (e.g., poor solubility, uneven suspension). Improper administration technique. | Optimize the vehicle and formulation to ensure homogeneity. Ensure consistent and accurate administration by trained personnel. |

| Efficacy is observed, but also significant neurotoxicity. | Narrow therapeutic window. | Perform a detailed dose-response study for both efficacy and neurotoxicity to identify a dose with an acceptable therapeutic index. Consider synthesizing and testing analogs of the compound. |

| No clear dose-response relationship. | The selected dose range is too narrow or not in the active range. Saturation of absorption or metabolism. | Test a wider range of doses (e.g., logarithmic dose spacing). Conduct pharmacokinetic studies to investigate exposure levels. |

Experimental Protocols

Acute Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This study aims to determine the acute oral toxicity (LD50) and identify the MTD.

-

Animals: Typically, rats or mice of a single sex are used.

-

Procedure:

-

Fast animals overnight before dosing.

-

Administer a single oral dose of this compound to one animal. The starting dose is often chosen from a default progression (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

-